molecular formula C7H8N2O2 B2523888 5-Amino-4-methylpicolinic acid CAS No. 1378502-79-4

5-Amino-4-methylpicolinic acid

Cat. No. B2523888
CAS RN: 1378502-79-4
M. Wt: 152.153
InChI Key: OBCFQYVNGWMBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is mainly used for research purposes .


Synthesis Analysis

The synthesis of 5-Amino-4-methylpicolinic acid or similar compounds often involves various methods, including solvothermal conditions . Pre-column derivatization methods are also commonly used, where the amino acids are derivatized before injection, and then the reaction products are separated and detected .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-methylpicolinic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC . Amino acid network (AAN) models can also provide insights into protein structures and functions by describing a protein 3D structure as a graph, where nodes represent residues and edges as amino acid interactions .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-4-methylpicolinic acid can be complex. UV detection for amino acids often requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range . Chiral aldehyde catalysis provides good catalytic activation and stereoselective control abilities in the asymmetric reaction of N-unprotected amino acid esters and amino acid esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-methylpicolinic acid can be determined using tools like ProtParam, which allows the computation of various physical and chemical parameters for a given protein .

Mechanism of Action

While the specific mechanism of action for 5-Amino-4-methylpicolinic acid is not mentioned in the search results, amino acids in general play several roles in the body. They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules .

properties

IUPAC Name

5-amino-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCFQYVNGWMBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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